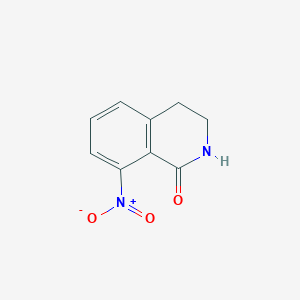
(6-Aminohexyl)triphenylphosphonium chloride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Aminohexyl)triphenylphosphonium chloride hydrochloride is a chemical compound with the molecular formula C24H30Cl2NP. It is known for its role as a mitochondria-targeting probe, often used in biochemical and biomedical research. The compound is characterized by the presence of a triphenylphosphonium group, which facilitates its accumulation in the mitochondria due to the membrane potential across the mitochondrial membrane .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Aminohexyl)triphenylphosphonium chloride hydrochloride typically involves the reaction of triphenylphosphine with 6-bromohexylamine under specific conditions. The reaction proceeds as follows:
Step 1: Triphenylphosphine is reacted with 6-bromohexylamine in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(6-Aminohexyl)triphenylphosphonium chloride hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
(6-Aminohexyl)triphenylphosphonium chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a probe for studying chemical reactions.
Biology: Employed in the study of mitochondrial function and dynamics. It helps in tracking and imaging mitochondria in live cells.
Medicine: Investigated for its potential in targeting drugs to mitochondria, which can be beneficial in treating mitochondrial diseases and cancer.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of (6-Aminohexyl)triphenylphosphonium chloride hydrochloride involves its accumulation in the mitochondria due to the membrane potential. The triphenylphosphonium group is lipophilic and positively charged, allowing it to cross the mitochondrial membrane and accumulate within the mitochondria. This accumulation facilitates the delivery of the compound or any attached molecules to the mitochondria, making it a valuable tool for mitochondrial research .
Comparación Con Compuestos Similares
Similar Compounds
- (6-Aminohexyl)triphenylphosphonium bromide hydrobromide
- (4-Carboxybutyl)triphenylphosphonium bromide
- (3-Carboxypropyl)triphenylphosphonium bromide
- (4-Bromobutyl)triphenylphosphonium bromide
- (3-Bromopropyl)triphenylphosphonium bromide
Uniqueness
(6-Aminohexyl)triphenylphosphonium chloride hydrochloride is unique due to its specific structure, which allows for efficient targeting and accumulation in the mitochondria. This property makes it particularly useful in mitochondrial research and drug delivery applications .
Propiedades
Fórmula molecular |
C24H30Cl2NP |
|---|---|
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
6-aminohexyl(triphenyl)phosphanium;chloride;hydrochloride |
InChI |
InChI=1S/C24H29NP.2ClH/c25-20-12-1-2-13-21-26(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;;/h3-11,14-19H,1-2,12-13,20-21,25H2;2*1H/q+1;;/p-1 |
Clave InChI |
DHNKJTTXTBKIJU-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[P+](CCCCCCN)(C2=CC=CC=C2)C3=CC=CC=C3.Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B12098456.png)




![Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B12098482.png)
![N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,26-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B12098496.png)
![3-Ethyl-1,3-dihydro-imidazo[4,5-c]pyridin-2-one](/img/structure/B12098499.png)



![(4-Methoxybutyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B12098532.png)

